molecular formula C10H13NO B13459772 (R)-1-(4-(1-Aminoethyl)phenyl)ethanone CAS No. 1382035-41-7

(R)-1-(4-(1-Aminoethyl)phenyl)ethanone

Cat. No.: B13459772
CAS No.: 1382035-41-7
M. Wt: 163.22 g/mol
InChI Key: KOMCDPPOHOQBSF-SSDOTTSWSA-N
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Description

1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one is an organic compound with the molecular formula C10H13NO It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one can be synthesized through several methods. One common approach involves the use of transaminases, which are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde. This method is environmentally friendly and offers high enantioselectivity .

Another method involves the reductive amination of 4’-bromoacetophenone with an appropriate amine donor under hydrogenation conditions. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas .

Industrial Production Methods

Industrial production of 1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one often involves the use of large-scale biocatalytic processes. These processes utilize immobilized whole-cell biocatalysts with ®-transaminase activity to achieve high yields and enantioselectivity .

Chemical Reactions Analysis

Types of Reactions

1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for transaminase enzymes, facilitating the transfer of amino groups in biochemical pathways. Additionally, its chiral nature allows it to interact selectively with other chiral molecules, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one is unique due to its chiral nature and the presence of both an amino group and a ketone group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

1382035-41-7

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-[4-[(1R)-1-aminoethyl]phenyl]ethanone

InChI

InChI=1S/C10H13NO/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-7H,11H2,1-2H3/t7-/m1/s1

InChI Key

KOMCDPPOHOQBSF-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)C)N

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)C)N

Origin of Product

United States

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